molecular formula C6H6BrNO B1527597 4-(bromomethyl)pyridin-2(1H)-one CAS No. 1227585-50-3

4-(bromomethyl)pyridin-2(1H)-one

Cat. No.: B1527597
CAS No.: 1227585-50-3
M. Wt: 188.02 g/mol
InChI Key: AIPIQJYWACQQRL-UHFFFAOYSA-N
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Description

4-(bromomethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C6H6BrNO and its molecular weight is 188.02 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(bromomethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-4-5-1-2-8-6(9)3-5/h1-3H,4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPIQJYWACQQRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Hydrobromic acid (2 mL) was added to a solution of 4-(hydroxymethyl)pyridin-2(1H)-one (200 mg, 1.6 mmol) was at 0° C. The mixture was stirred at 110° C. for 3 hours. After cooling to room temperature, the mixture was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (EtOAc/MeOH) to afford the 4-(bromomethyl)pyridin-2(1H)-one. MS ESI calc'd. for C6H7BrNO [M+H]+ 188 and 190. found 188 and 190. 1H NMR (400 MHz, DMSO-d6) δ 11.55 (s, 1H), 7.36 (d, J=6.8 Hz, 1H), 6.39 (s, 1H), 6.17 (d, J=6.8 Hz, 1H), 4.45 (s, 2H).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-(hydroxymethyl)pyridin-2(1H)-one (150 mg, 1.2 mmol) and aqueous hydrogen bromide (48%, 10 mL) was heated to 100° C. for 16 h. The reaction mixture was cooled to RT and concentrated under reduced pressure to afford 4-(bromomethyl)pyridin-2(1H)-one as a brown solid (225 mg, 100%), which was directly used for next step without further purification. MS (ES+) C6H6BrNO requires: 188. found: 189 [M+H]+.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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